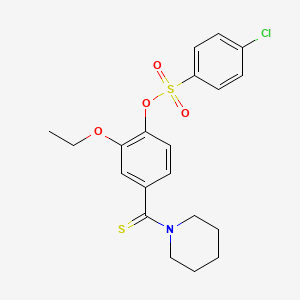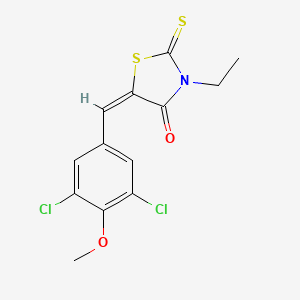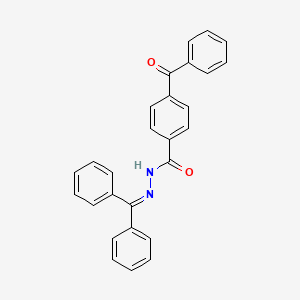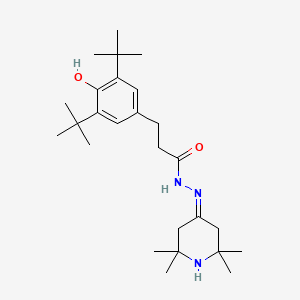
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in the regulation of insulin signaling and glucose homeostasis.
作用机制
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate inhibits this compound by binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a critical role in the regulation of glucose uptake and metabolism.
Biochemical and Physiological Effects:
Inhibition of this compound by this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. It also has anti-inflammatory and anti-obesity effects, making it a potential therapeutic target for the treatment of metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its high potency and selectivity for this compound. However, it has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the research and development of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate. One direction is the optimization of its pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another direction is the identification of other potential targets for this compound, which could expand its therapeutic potential beyond metabolic disorders. Finally, further research is needed to better understand the long-term effects of this compound inhibition and the potential risks associated with its use as a therapeutic agent.
Conclusion:
In summary, this compound is a chemical compound that has been extensively used in scientific research as a potent inhibitor of this compound. It has shown promising results in animal models of type 2 diabetes and has potential as a therapeutic target for metabolic disorders. Further research is needed to optimize its pharmacokinetic properties and expand its therapeutic potential.
合成方法
The synthesis of 2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate involves a series of chemical reactions. The first step involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with thionyl chloride to form the corresponding chloro compound. The chloro compound is then reacted with piperidine and carbon disulfide to form the corresponding piperidinylcarbonothioyl compound. Finally, the piperidinylcarbonothioyl compound is reacted with 4-chlorobenzenesulfonyl chloride to form the final product.
科学研究应用
2-ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 4-chlorobenzenesulfonate has been extensively used in scientific research as a potent inhibitor of this compound. This compound is a protein tyrosine phosphatase that negatively regulates insulin signaling and glucose homeostasis. Inhibition of this compound has been shown to enhance insulin sensitivity and improve glucose homeostasis, making it a potential target for the treatment of type 2 diabetes.
属性
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S2/c1-2-25-19-14-15(20(27)22-12-4-3-5-13-22)6-11-18(19)26-28(23,24)17-9-7-16(21)8-10-17/h6-11,14H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYONMRKDWZZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorobenzyl)-3-{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4898490.png)
![2-[2-(benzyloxy)ethyl]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B4898497.png)



![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methylphenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4898524.png)


![9-[3-(3-methylphenoxy)propyl]-9H-carbazole](/img/structure/B4898542.png)
![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4898569.png)

![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)